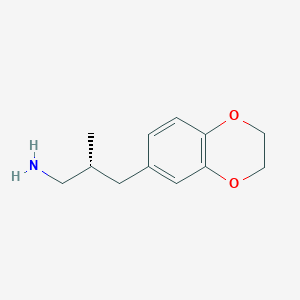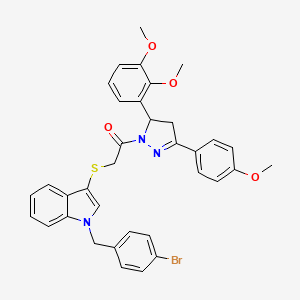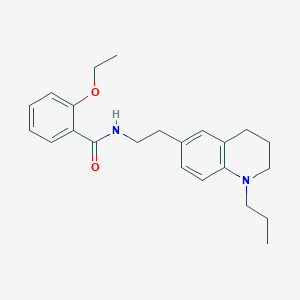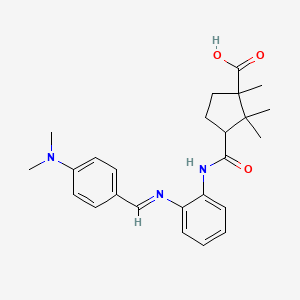
6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one” is a compound with the CAS Number: 438035-77-9 . It has a molecular weight of 294.78 .
Synthesis Analysis
The synthesis of coumarin systems, including “6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one”, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The InChI Code for this compound is 1S/C16H19ClO3/c1-3-4-5-6-7-11-10 (2)12-8-13 (17)14 (18)9-15 (12)20-16 (11)19/h8-9,18H,3-7H2,1-2H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one” are not available, coumarin systems in general have been synthesized through various methods . For instance, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded a series of coumarin-derived azolyl ethanols .Physical And Chemical Properties Analysis
The compound has a molecular weight of 294.78 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Microwave-Assisted Synthesis : This compound is a key intermediate in the microwave-assisted synthesis of novel 2H-Chromene derivatives bearing phenylthiazolidinones, demonstrating significant antimicrobial activity against various bacteria and fungi I. H. El Azab, M. Youssef, & M. A. Amin, 2014.
- Crystal Structure Analysis : The structure of a related compound, 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one, has been elucidated using spectroscopic tools and X-ray diffraction, revealing planar molecular configuration and intermolecular interactions crucial for crystal packing Vagish Channabasappa et al., 2018.
Biological Activities
- Antimicrobial Activity : The biological activity assessment of synthesized 2H-chromene derivatives has shown remarkable antimicrobial properties, suggesting potential applications in developing new antimicrobial agents I. H. El Azab, M. Youssef, & M. A. Amin, 2014.
Material Science and Spectroscopy
- Spectrophotometric Determination : A study on the liquid phase extraction and spectrophotometric determination of a complex of palladium(II) with a similar compound demonstrates the compound's utility as a color-forming agent for palladium detection, which can be applied in catalysts and water samples analysis N. Kaur, R. Agnihotri, & N. Agnihotri, 2022.
Photophysical Properties
- Chemosensor Development : The application in the development of chitosan-based fluorescence chemosensors for selective detection of Fe(III) ion showcases the compound's potential in environmental monitoring and analytical chemistry Mehrad Pournaki et al., 2020.
Orientations Futures
The future directions for research on this compound and similar coumarin systems could involve further exploration of their synthesis methods and biological properties . Given the wide range of biological properties exhibited by coumarin derivatives, there is potential for the development of new pharmaceutical applications .
Propriétés
IUPAC Name |
6-chloro-3-hexyl-7-hydroxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClO3/c1-3-4-5-6-7-11-10(2)12-8-13(17)14(18)9-15(12)20-16(11)19/h8-9,18H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYDWVWKCPCPIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2843521.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2843524.png)

![4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol](/img/structure/B2843528.png)
![7-Bromo-2-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2843529.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2843532.png)

![[3-methyl-2-[(2-phenylacetyl)amino]butyl]phosphonic Acid](/img/structure/B2843536.png)
![2-[(5,6-dichloropyridin-3-yl)formamido]-N-ethylpropanamide](/img/structure/B2843537.png)
![2-(4-Ethoxyphenyl)-5-(3-methylbut-2-enyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2843539.png)
![3-(6-Methylimidazo[2,1-b]thiazol-3-yl)-1-morpholinopropan-1-one](/img/structure/B2843540.png)
![4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid](/img/structure/B2843541.png)